

Physical properties like melting point and solubility of 4-Chlorophthalic anhydride

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Compound of Interest

Compound Name: 4-Chlorophthalic anhydride

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An In-depth Technical Guide on the Physical Properties of **4-Chlorophthalic Anhydride**

Introduction

4-Chlorophthalic anhydride (CAS No: 118-45-6) is a monochlorinated aromatic anhydride, appearing as a white to off-white crystalline solid.[1][2] It serves as a crucial intermediate and monomer in the synthesis of a variety of commercially significant products, including herbicides, pesticides, and active pharmaceutical ingredients.[3] Furthermore, it is a key building block for high-performance polyimide engineering plastics, which are valued for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in the aerospace, microelectronics, and aviation industries.[1][4] This guide provides a detailed overview of its key physical properties, namely melting point and solubility, supported by experimental protocols and workflow visualizations.

Physical and Chemical Properties

Molecular Formula: $C_8H_5ClO_3$ [1] Molar Mass: $182.56 \text{ g}\cdot\text{mol}^{-1}$ [3]

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid phase. It is a fundamental property used for identification and as a crucial indicator of purity. The reported melting point for **4-Chlorophthalic anhydride**

shows slight variations across different sources, which is common due to different experimental conditions and purity levels.

Property	Reported Value (°C)	Source(s)
Melting Point	96	[2]
Melting Point	~99	[3][4]

Solubility

Solubility data is critical for the design and optimization of reaction conditions, crystallization, and purification processes.[5][6] **4-Chlorophthalic anhydride** is sparingly soluble in water, and like most acid anhydrides, it can hydrolyze in the presence of water.[1][3][4] Its solubility has been systematically studied in various organic solvents across a range of temperatures.

The solubility generally increases with an increase in temperature in the tested organic solvents.[5][6][7][8] The mole fraction solubility data in several common organic solvents is summarized below.

Table 1: Solubility of **4-Chlorophthalic Anhydride** in Various Solvents

Solvent	Temperature Range (K)	Trend	Source(s)
Ethyl Acetate	283.15 - 323.15	Solubility increases with temperature.	[5] [7]
Acetone	283.15 - 323.15	Solubility increases with temperature.	[5] [7]
1,4-Dioxane	283.15 - 323.15	Solubility increases with temperature; lower than in acetone/ethyl acetate.	[5] [7]
tert-Amyl Alcohol	283.15 - 328.15	Solubility increases with temperature.	[6] [8]
Carbon Tetrachloride	283.15 - 328.15	Solubility increases with temperature.	[6] [8]
Cyclohexane	283.15 - 328.15	Solubility increases with temperature.	[6] [8]
Methanol	283.15 - 328.15	Solubility increases with temperature.	[6] [8]
Methyl Acetate	283.15 - 328.15	Solubility increases with temperature.	[6] [8]
Acetonitrile	283.15 - 328.15	Solubility increases with temperature.	[6] [8]
Toluene	Not specified	Soluble.	
Benzene	Not specified	Soluble.	[1]

Studies have shown the order of solubility in a selection of solvents to be: cyclohexane < carbon tetrachloride < tert-amyl alcohol < methanol < acetonitrile < methyl acetate.[\[8\]](#)

Experimental Protocols

Melting Point Determination

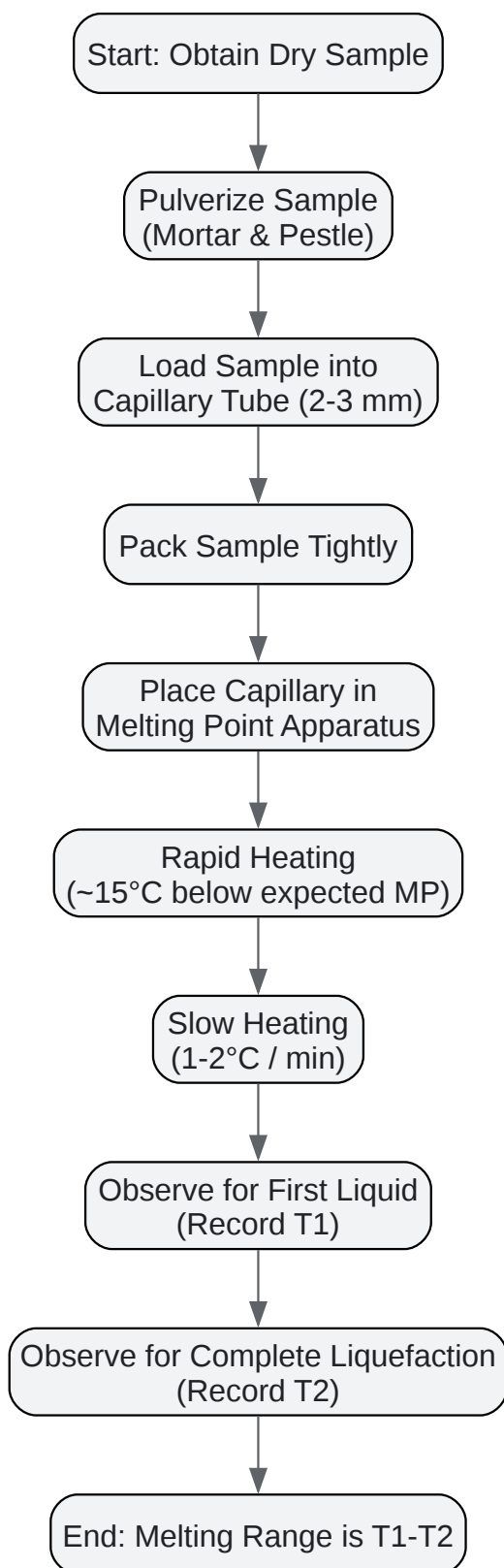
The melting point of **4-chlorophthalic anhydride** is determined using the capillary method, a standard technique for organic compounds.^[9]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Glass capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of dry, crystalline **4-chlorophthalic anhydride** is finely powdered using a mortar and pestle.^[10]
- Capillary Loading: The open end of a capillary tube is jabbed into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid tightly into the sealed end to a height of 2-3 mm.^{[11][12]}
- Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.^[9]
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.^{[9][11]}
- Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.^[9] For a pure substance, this range is typically narrow (0.5-1.0°C).^[9]



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Caption: Experimental workflow for melting point determination.

Solubility Determination

The solubility of **4-chlorophthalic anhydride** in organic solvents is often determined using a static gravimetric method or Schreinemaker's wet residue method at various temperatures.[5]
[8]

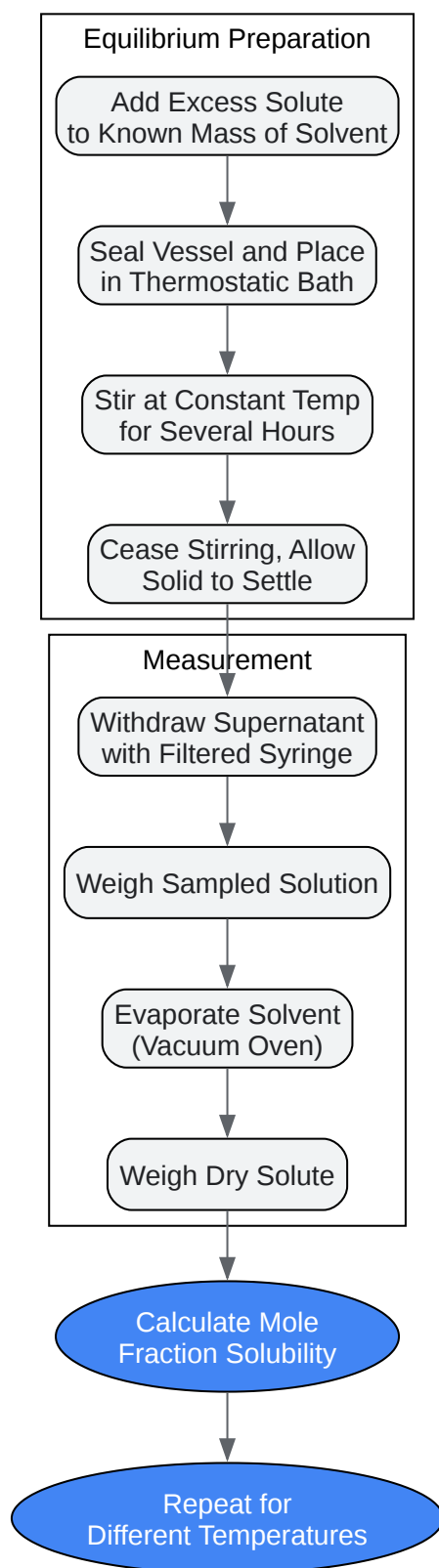
Apparatus:

- Thermostatic water bath or jacketed glass vessel
- Analytical balance
- Magnetic stirrer and stir bars
- Syringe with filter
- Drying oven

Procedure (Static Gravimetric Method):

- **Preparation of Saturated Solution:** An excess amount of **4-chlorophthalic anhydride** is added to a known mass of the chosen solvent in a sealed, jacketed glass vessel.
- **Equilibration:** The mixture is continuously agitated (stirred) at a constant, controlled temperature for a prolonged period (several hours) to ensure that solid-liquid equilibrium is reached.
- **Sampling:** Once equilibrium is achieved, stirring is stopped, and the solid particles are allowed to settle. A sample of the clear, supernatant liquid is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent the transfer of undissolved solid.
- **Mass Determination:** The withdrawn sample is immediately weighed on an analytical balance.
- **Solvent Evaporation:** The solvent is removed from the sample by heating it in a drying oven under vacuum until a constant weight is achieved.

- Calculation: The mass of the remaining solid (solute) and the initial mass of the solution are used to calculate the mole fraction solubility at that specific temperature.
- Repetition: The entire process is repeated at different temperatures to determine the solubility curve.



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Caption: Workflow for solubility determination via the gravimetric method.

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